N-butyl-2,3-difluoroaniline

Lipophilicity Drug-likeness Physicochemical property prediction

N-Butyl-2,3-difluoroaniline (CAS 1247415-65-1) is a fluorinated aromatic secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 185.21 g·mol⁻¹. The compound features an ortho/ meta-difluorinated phenyl ring and an n-butyl substituent on the nitrogen, placing it within the N-alkyl-2,3-difluoroaniline subclass.

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B13248893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2,3-difluoroaniline
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC=C1)F)F
InChIInChI=1S/C10H13F2N/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3
InChIKeyRHTSVAUAUOPLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2,3-difluoroaniline (CAS 1247415-65-1): Core Physicochemical and Sourcing Profile for Scientific Procurement


N-Butyl-2,3-difluoroaniline (CAS 1247415-65-1) is a fluorinated aromatic secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 185.21 g·mol⁻¹ [1]. The compound features an ortho/ meta-difluorinated phenyl ring and an n-butyl substituent on the nitrogen, placing it within the N-alkyl-2,3-difluoroaniline subclass. Available physicochemical data include a predicted boiling point of 240.5 ± 30.0 °C at 760 mmHg, a calculated LogP of 3.18, a topological polar surface area (TPSA) of 12.03 Ų, and a flash point of 99.2 ± 24.6 °C . It is catalogued at 95% purity by multiple suppliers, though several vendors have discontinued the product line, indicating constrained commercial availability .

+ 2,3-difluoroaniline scaffold for structure-activity relationship (SAR) programs
+ n-Butyl N-alkyl chain for lipophilicity / conformational tuning in lead optimization
+ Constrained commercial availability suggests custom synthesis workflow
Selection is driven by 2,3-difluoro substitution pattern and n-butyl chain; not interchangeable with common 2,4- or 3,5-isomers.

Why N-Butyl-2,3-difluoroaniline Cannot Be Replaced by Other N-Alkyl-Difluoroaniline Isomers in Structure-Sensitive Applications


Within the N-alkyl-difluoroaniline family, the substitution pattern of the fluorine atoms on the aromatic ring is a critical determinant of electronic character, steric environment, and metabolic stability in derived compounds. The 2,3-difluoro isomer possesses a distinct electron-density distribution relative to the 2,4-, 2,5-, 2,6-, 3,4- and 3,5-difluoro isomers, leading to different reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the n-butyl N-alkyl chain provides a specific lipophilicity increment (ΔLogP) and steric profile that differs from N-methyl, N-ethyl, N-isopropyl, or even N-sec-butyl analogues, impacting solubility, permeability, and target binding in pharmaceutical candidates. Generic selection of any available N-alkyl-difluoroaniline without considering the 2,3-difluoro pattern and the n-butyl chain length risks altered reaction selectivity in synthetic sequences and suboptimal physicochemical profiles in final active molecules .

Isomer shift
Target: 2,3-difluoro substitution
2,4- or 3,5-difluoro isomers may shift electronic character and reaction selectivity, altering SAR outcomes.
N-alkyl change
Target: n-Butyl chain
N-Methyl or N-isopropyl analogs differ in lipophilicity (ΔLogP) and conformational flexibility, which can modify target binding and permeability.
Substitution risk: Identical molecular formula does not guarantee matched reactivity or biological profile. Direct replacement requires validation of electronic, steric, and conformational properties.

Quantitative Differentiation Evidence for N-Butyl-2,3-difluoroaniline Versus Closest Structural Analogs


Predicted Lipophilicity (LogP) Comparison of N-Butyl-2,3-difluoroaniline vs. N-Butyl-2,4-difluoroaniline and N-Butyl-3,5-difluoroaniline

Computationally predicted LogP values reveal that the 2,3-difluoro substitution pattern yields a lower lipophilicity (LogP 3.18) compared to the 2,4- and 3,5-difluoro isomers (LogP ~3.3–3.5) despite identical molecular formula, indicating that fluorine position on the ring modulates hydrophobicity and potentially membrane permeability .

Lipophilicity (LogP)
Class-level inference
Target LogP 3.18
ΔLogP ≈ −0.2 to −0.3 vs. 2,4-/3,5-isomers
May support reduced metabolic clearance context
Predicted values; experimental data not reported
Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Differentiation Between N-Butyl-2,3-difluoroaniline and Non-alkylated 2,3-Difluoroaniline

The N-butyl substituent on 2,3-difluoroaniline reduces the effective TPSA relative to the parent aniline (12.03 Ų vs. approximately 26 Ų for 2,3-difluoroaniline), while simultaneously increasing LogP, a combination that can enhance passive membrane diffusion while maintaining acceptable solubility for CNS or intracellular targets .

TPSA Reduction
Cross-study comparable
12.03 Ų (Target)
~54% lower vs. parent aniline (~26 Ų)
Fits CNS-penetrant building block profile
In silico calculation; empirical CNS MPO score to verify
Polar surface area BBB permeability Oral bioavailability

N-Butyl Chain Length Effect: Predicted Boiling Point Comparison vs. N-Methyl and N-Ethyl-2,3-difluoroaniline

The predicted boiling point of N-butyl-2,3-difluoroaniline (240.5 °C at 760 mmHg) is significantly higher than that expected for N-methyl-2,3-difluoroaniline (predicted ~200–210 °C) and N-ethyl-2,3-difluoroaniline (predicted ~215–225 °C), reflecting the incremental effect of the butyl chain on intermolecular van der Waals interactions. This higher boiling point reduces volatility and facilitates handling during vacuum distillation purification .

Boiling Point
Class-level inference
~240.5 °C (Target)
+15–40 °C vs. N-methyl / N-ethyl analogs
Lower volatility aids purification handling
Predicted boiling point; measured data not available
Boiling point Volatility Purification feasibility

Rotatable Bond Count Differentiating N-Butyl from Branched N-Alkyl-2,3-difluoroanilines

N-Butyl-2,3-difluoroaniline possesses 4 rotatable bonds (excluding the aromatic ring), compared to N-isopropyl-2,3-difluoroaniline (2 rotatable bonds) and N-sec-butyl-2,3-difluoroaniline (3 rotatable bonds). This difference in conformational degrees of freedom directly affects the entropy penalty upon target binding and can be leveraged to tune binding affinity in structure-based drug design .

Rotatable Bonds
Cross-study comparable
4 rotatable bonds
+2 vs. N-isopropyl; +1 vs. N-sec-butyl
Conformational entropy tuning for binding affinity
Structure-derived count; entropy penalty context-dependent
Conformational flexibility Entropy penalty Molecular recognition

Commercially Constrained Supply of N-Butyl-2,3-difluoroaniline Creates Procurement Differentiation vs. More Abundant 2,4- and 3,5-Isomers

N-Butyl-2,3-difluoroaniline is listed by only a limited number of suppliers and has been discontinued by at least one distributor (CymitQuimica/Biosynth), while N-butyl-2,4-difluoroaniline and N-butyl-3,5-difluoroaniline are maintained by multiple vendors with active stock. This scarcity profile means the 2,3-isomer may require custom synthesis, impacting lead time and unit cost, but also provides exclusivity for novel chemical space exploration .

Supply Status
Head-to-head
Discontinued at 1 distributor; ≥5 suppliers for comparators
Custom synthesis may be required for scale
2025–2026 market scan; supplier status subject to change
H-Bond Donors
Supporting evidence
1 donor / 1 acceptor
No difference vs. N-alkyl congeners
Pharmacophoric core preserved across series
Differentiation driven by steric/lipophilic profile
Supply chain Commercial availability Building block sourcing

Hydrogen Bond Donor Count Remains Constant Across N-Alkyl-2,3-difluoroanilines: A Non-Differentiator Confirming Similar Pharmacophoric Core

All N-alkyl-2,3-difluoroanilines, including the n-butyl variant, possess exactly 1 hydrogen bond donor (the N–H) and 1 hydrogen bond acceptor (the N lone pair, though fluorine atoms may weakly accept). This invariant pharmacophoric feature ensures that target engagement via the aniline N–H is preserved across the series, making N-alkyl chain selection primarily a modulator of lipophilicity and steric fit rather than hydrogen bonding capacity .

H-Bond Donors
Supporting evidence
1 donor / 1 acceptor
No difference vs. N-alkyl congeners
Pharmacophoric core preserved across series
Differentiation driven by steric/lipophilic profile
Hydrogen bonding Pharmacophore Receptor interactions

Optimal Application Scenarios for N-Butyl-2,3-difluoroaniline Based on Differentiated Property Profile


CNS-Penetrant Fragment and Lead Optimization Programs Requiring Low TPSA Building Blocks

With a calculated TPSA of only 12.03 Ų and LogP of 3.18, N-butyl-2,3-difluoroaniline falls within the favorable physicochemical space for blood-brain barrier penetration (TPSA < 70 Ų, 1 < LogP < 4) . Medicinal chemistry teams targeting CNS receptors (e.g., GPCRs, ion channels, kinases) can use this building block to elaborate lead series while maintaining CNS drug-likeness, offering an advantage over more polar aniline intermediates. The 2,3-difluoro pattern additionally provides metabolic shielding of the ortho and meta positions, reducing CYP450-mediated hydroxylation.

Late-Stage Diversification in Agrochemical Discovery Requiring Ortho/Meta-Difluoro Aromatic Cores

The 2,3-difluoro substitution pattern is a privileged motif in several agrochemical classes, and N-alkylation with an n-butyl chain provides the optimal balance of lipophilicity and volatility for foliar uptake in crop protection agents . The predicted boiling point of ~240 °C ensures the intermediate remains non-volatile during formulation, while the LogP of 3.18 aligns with the lipophilicity window favorable for cuticular penetration. The 2,3-difluoro pattern is less commercially exploited than 2,4- or 3,5-isomers, offering a route to novel intellectual property .

Conformational Entropy Tuning in Structure-Based Drug Design

The 4 rotatable bonds of N-butyl-2,3-difluoroaniline provide greater conformational flexibility compared to N-isopropyl (2 bonds) and N-sec-butyl (3 bonds) analogues . This can be exploited in structure-based design where an induced fit mechanism requires a flexible linker, or where entropic stabilization of the unbound state is desirable to reduce basal activity in biased signaling programs. Conversely, where rigid binding is needed, the n-butyl chain can form hydrophobic contacts that offset the entropy penalty, making the scaffold a versatile tool for SAR exploration.

Custom Synthesis of Patent-Protected Chemical Space Where 2,3-Difluoro Building Blocks Are Specified

Given the limited commercial availability and documented discontinuation of N-butyl-2,3-difluoroaniline at major distributors, this compound is a candidate for custom synthesis campaigns aimed at generating novel, patent-protected chemical matter . Research programs that identify the 2,3-difluoro-N-butyl pharmacophore as a key structural requirement can secure a competitive advantage by synthesizing this intermediate in-house or through CRO partnerships, avoiding the supply chain fragility of more common isomers while accessing distinct IP space.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Low TPSA (12.03 Ų), favorable LogP
CNS MPO score verification, P-gp efflux ratio
Agrochemical building block diversification
2,3-difluoro pattern, n-butyl lipophilicity
Foliar uptake models, cuticular penetration assays
Conformational entropy SAR studies
4 rotatable bonds, flexible n-butyl chain
Binding affinity comparison vs. N-isopropyl / N-sec-butyl analogs
Custom synthesis for novel IP space
Limited commercial supply, 2,3-difluoro exclusivity
CRO partnership feasibility, scale-up route scouting
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